

# A Comparative Spectroscopic Analysis of 6-Amino-5-bromonicotinonitrile and Its Analogs

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## Compound of Interest

Compound Name: **6-Amino-5-bromonicotinonitrile**

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This guide provides a detailed comparative analysis of the spectroscopic properties of **6-Amino-5-bromonicotinonitrile** and its analogs, including chloro, iodo, and methyl substituted derivatives. The information presented is intended to aid in the identification, characterization, and further development of these compounds in medicinal and materials chemistry research.

## Introduction

**6-Amino-5-bromonicotinonitrile** is a substituted pyridine derivative of interest in pharmaceutical and materials science due to its unique electronic and structural properties. Understanding the spectroscopic characteristics of this compound and its analogs is crucial for quality control, reaction monitoring, and structure-activity relationship (SAR) studies. This guide offers a comparative overview of their key spectroscopic features based on available data.

## Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for **6-Amino-5-bromonicotinonitrile** and its selected analogs.

Table 1: <sup>1</sup>H NMR and <sup>13</sup>C NMR Spectroscopic Data

Compound	1H NMR ( $\delta$ , ppm)	13C NMR ( $\delta$ , ppm)
6-Amino-5-bromonicotinonitrile	Data not readily available in literature. Predicted shifts would show two aromatic protons and a broad NH <sub>2</sub> signal.	Data not readily available in literature. Predicted shifts would show characteristic peaks for the nitrile carbon (~115-120 ppm) and aromatic carbons.
6-Amino-5-chloronicotinonitrile	Data not readily available in literature. <a href="#">[1]</a>	Data not readily available in literature. <a href="#">[1]</a>
6-Amino-5-iodonicotinonitrile	A 1H NMR spectrum is available, but peak assignments are not detailed in the provided search results. <a href="#">[2]</a>	Data not readily available in literature. <a href="#">[2]</a>
6-Amino-5-methylnicotinonitrile	A 1H NMR spectrum is available, but peak assignments are not detailed in the provided search results. <a href="#">[3]</a>	Data not readily available in literature. <a href="#">[3]</a> <a href="#">[4]</a>

Table 2: Infrared (IR) Spectroscopic Data

Compound	Key IR Absorptions (cm-1)
6-Amino-5-bromonicotinonitrile	Expected peaks: ~3400-3200 (N-H stretch), ~2220 (C≡N stretch), ~1600-1400 (aromatic C=C and C=N stretch), ~700-500 (C-Br stretch).
6-Amino-5-chloronicotinonitrile	Expected peaks: ~3400-3200 (N-H stretch), ~2220 (C≡N stretch), ~1600-1400 (aromatic C=C and C=N stretch), ~800-600 (C-Cl stretch).
6-Amino-5-iodonicotinonitrile	Expected peaks: ~3400-3200 (N-H stretch), ~2220 (C≡N stretch), ~1600-1400 (aromatic C=C and C=N stretch), ~600-500 (C-I stretch).
6-Amino-5-methylnicotinonitrile	Expected peaks: ~3400-3200 (N-H stretch), ~2950-2850 (C-H stretch, methyl), ~2220 (C≡N stretch), ~1600-1400 (aromatic C=C and C=N stretch).

Table 3: Mass Spectrometry (MS) and UV-Vis Spectroscopic Data

Compound	Mass Spectrometry (m/z)	UV-Vis ( $\lambda_{max}$ , nm)
6-Amino-5-bromonicotinonitrile	[M+H] <sup>+</sup> expected at ~198.96.	Expected absorptions in the 250-350 nm range, typical for substituted pyridines.[5][6]
6-Amino-5-chloronicotinonitrile	Molecular Weight: 153.57 g/mol .[1][7]	Expected absorptions in the 250-350 nm range.[5][6]
6-Amino-5-iodonicotinonitrile	Molecular Weight: 245.02 g/mol .	Expected absorptions in the 250-350 nm range.[5][6]
6-Amino-5-methylnicotinonitrile	Molecular Weight: 133.15 g/mol .[4][8]	Expected absorptions in the 250-350 nm range.[5][6]

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of solid organic compounds like **6-Amino-5-bromonicotinonitrile** and its analogs.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry NMR tube.[9] Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.[9]
- Data Acquisition: Acquire 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). For 1H NMR, typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans. For 13C NMR, a 45° pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024 or more) are typically used to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (5-10 mg) in a few drops of a volatile solvent such as methylene chloride or acetone.[10][11] Apply a drop of this solution to a clean, dry salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid on the plate.[10][11]
- Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and record the spectrum. A typical acquisition range is 4000-400 cm-1 with a resolution of 4 cm-1 and an accumulation of 16-32 scans.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm-1).

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

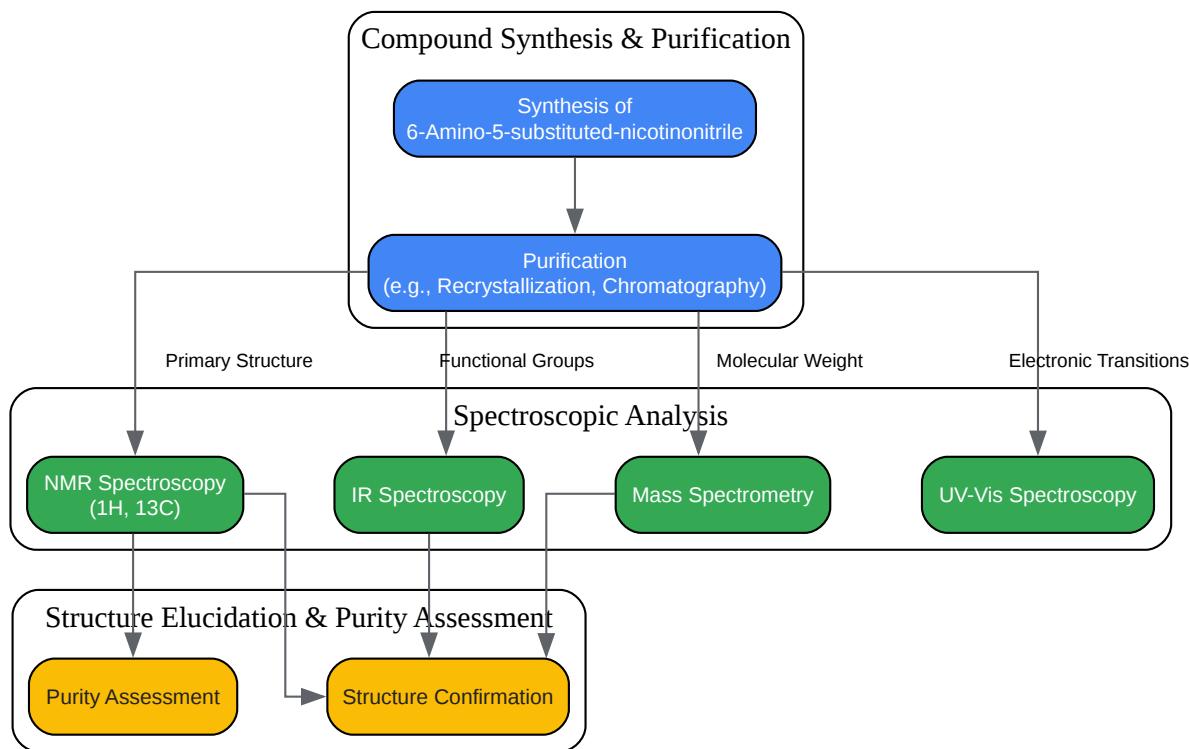
- Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source. For these types of molecules, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common choices.[12][13] Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g.,  $m/z$  50-500).
- Data Analysis: Identify the molecular ion peak ( $[M+H]^+$  or  $[M-H]^-$ ) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

## UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption ( $\lambda_{max}$ ).
- Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm using a double-beam UV-Vis spectrophotometer.[14] Use the pure solvent as a blank for baseline correction.
- Data Analysis: Identify the wavelength(s) of maximum absorbance ( $\lambda_{max}$ ) and determine the molar absorptivity ( $\epsilon$ ) if the concentration is known.

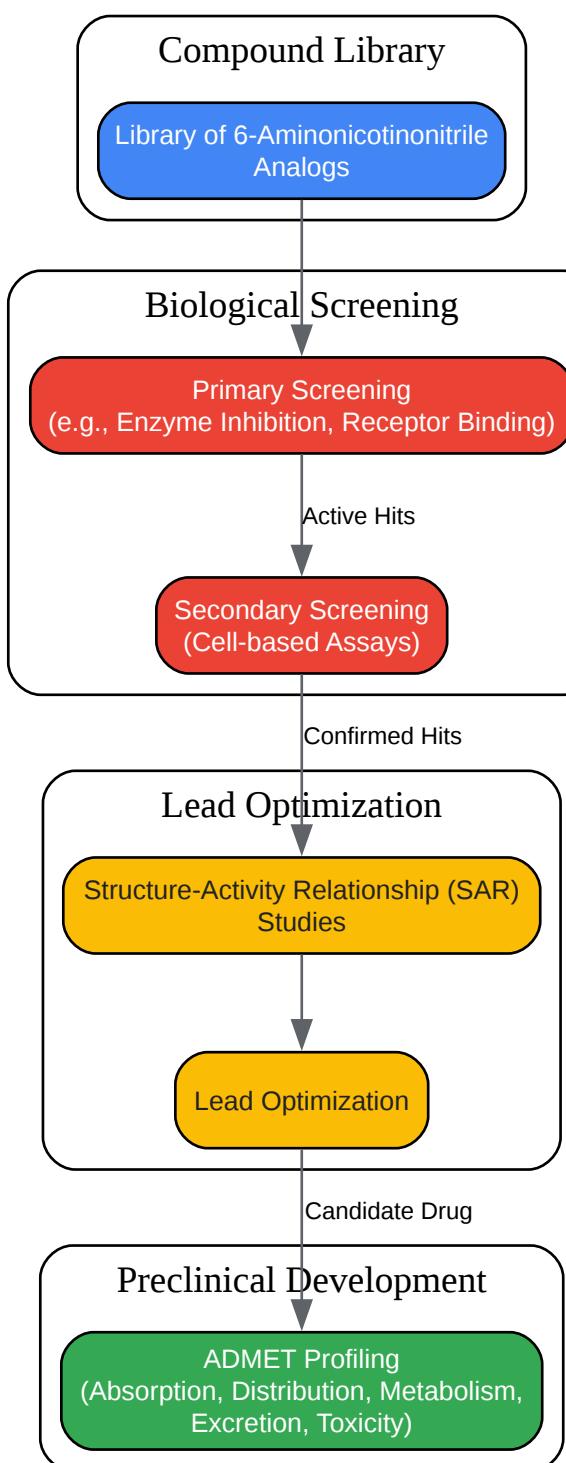
## Visualizations

The following diagrams illustrate a typical workflow for spectroscopic analysis and a conceptual biological screening process for these compounds.



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Caption: Workflow for the spectroscopic analysis of synthesized compounds.



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Caption: Conceptual workflow for biological screening of novel compounds.

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